molecular formula C20H19N3O3S2 B12162134 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12162134
M. Wt: 413.5 g/mol
InChI Key: VRZMVCAFPACOPS-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-acetamide bridge to a fused bicyclic system comprising a thieno-pyrimidine core. This structure is designed to optimize interactions with biological targets, likely leveraging the benzodioxin group for lipophilicity and the thieno-pyrimidine for heterocyclic binding affinity.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H19N3O3S2/c24-17(23-12-5-6-14-15(9-12)26-8-7-25-14)10-27-19-18-13-3-1-2-4-16(13)28-20(18)22-11-21-19/h5-6,9,11H,1-4,7-8,10H2,(H,23,24)

InChI Key

VRZMVCAFPACOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin structure.

    Synthesis of the Benzothienopyrimidine Core: This involves the condensation of thiophene derivatives with guanidine or similar reagents to form the benzothienopyrimidine structure.

    Coupling Reaction: The final step involves coupling the benzodioxin and benzothienopyrimidine intermediates using a suitable linker, such as a thioacetamide group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or benzothienopyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfanyl acetamides. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are typically employed to confirm the structure and purity of the synthesized compounds. For instance, a study synthesized a related compound by reacting 2,3-dihydro-1,4-benzodioxin with benzenesulfonyl chloride, followed by further modification to yield new acetamides with potential biological activity .

Anti-Diabetic Potential

One of the prominent applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is its evaluation for anti-diabetic properties. Research indicates that compounds derived from this structure exhibit significant inhibitory effects on α-glucosidase enzymes. This suggests their potential as therapeutic agents in managing diabetes by slowing carbohydrate absorption in the intestines .

Anticancer Activity

The compound's structural features may also contribute to anticancer activities. Similar compounds have shown selective cytotoxicity against various tumorigenic cell lines. For example, derivatives of benzodioxin have been designed to enhance stability and potency as anticancer agents . The ability to modify the benzodioxin structure allows for the development of targeted therapies that could improve treatment outcomes in cancer patients.

Pharmacological Insights

The pharmacological profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide includes its interactions with various biological targets. Preliminary studies suggest that this compound may act on multiple pathways involved in metabolic regulation and cancer progression.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

StudyCompoundActivityFindings
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted phenyl) acetamidesAnti-diabeticSignificant α-glucosidase inhibition observed
Benzodioxin derivativesAnticancerSelective cytotoxicity against tumorigenic cell lines demonstrated

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound’s analogs differ primarily in substituents on the pyrimidine ring, benzodioxin modifications, or alternative fused heterocycles. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Variations Key Substituents Biological Relevance (if reported)
Target Compound 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl Benzodioxin-6-yl Not explicitly stated in evidence
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Cyclopenta-fused thieno-pyrimidine core Prop-2-en-1-yl (allyl) group on pyrimidine Potential kinase inhibition (cyclopenta ring enhances rigidity)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine (positional isomer of target) 2-Methoxyphenyl on pyrimidine Enhanced electronic effects for receptor binding
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Oxygen linkage instead of sulfanyl; 5,6-dimethyl substitution on thieno-pyrimidine Methyl groups at positions 5 and 6 Improved metabolic stability (methyl groups reduce oxidation)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimido-indole core replacing thieno-pyrimidine Indole moiety fused with pyrimidine Potential DNA intercalation (indole’s planar structure)

Spectral and Structural Data

  • NMR Trends :
    • highlights that substituents at positions 29–36 and 39–44 (analogous to regions in the target compound) cause significant chemical shift changes, indicating electronic environment alterations critical for binding .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

The compound includes a benzodioxane moiety linked to a benzothieno-pyrimidine structure, which is known to impart various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzothiophene structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 200 µg/ml to as low as 6.25 µg/ml for specific derivatives .

Enzyme Inhibition

Studies have demonstrated that this compound exhibits substantial inhibitory activity against key enzymes involved in metabolic disorders:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial for diabetes management. The compound showed promising results in vitro against yeast α-glucosidase.
  • Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in the treatment of Alzheimer's disease. The compound displayed weak inhibition against AChE but still holds potential for further development as a therapeutic agent .

Anticancer Potential

Compounds with similar structural motifs have been noted for their anticancer activities. The sulfonamide derivatives derived from the benzodioxane moiety have shown broad-spectrum antitumor activity. Specific studies suggest that these compounds could inhibit cancer cell proliferation more effectively than conventional drugs .

The biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural components allow for interaction with active sites of enzymes like α-glucosidase and AChE.
  • Antimicrobial Action : The lipophilic nature of the compound aids in disrupting bacterial cell membranes.
  • Cytotoxicity Against Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • In vitro Studies : A study conducted on synthesized derivatives highlighted their antimicrobial efficacy against resistant strains of bacteria. The most potent derivatives were identified with MIC values significantly lower than those of standard antibiotics used in clinical settings .
  • Enzyme Assays : Another research effort focused on evaluating the inhibitory effects on α-glucosidase and AChE. The findings indicated that while some derivatives showed moderate inhibition against AChE, they were more effective against α-glucosidase, suggesting their potential role in managing type 2 diabetes .

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